molecular formula C17H21NO4S B14380033 N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide CAS No. 88150-21-4

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide

Cat. No.: B14380033
CAS No.: 88150-21-4
M. Wt: 335.4 g/mol
InChI Key: FOAQNWMAIPTDED-UHFFFAOYSA-N
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Description

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a sulfonamide group attached to a phenylpropane backbone, which is further substituted with a hydroxy and methoxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-methoxybenzyl alcohol with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the phenylpropane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Hydroxy-3-methoxyphenyl)methyl]-decanamide
  • 4-Hydroxy-3-methoxyphenylacetonitrile
  • 4-Hydroxy-3-methoxyphenylacetone

Uniqueness

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

88150-21-4

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide

InChI

InChI=1S/C17H21NO4S/c1-22-17-12-15(9-10-16(17)19)13-18-23(20,21)11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3

InChI Key

FOAQNWMAIPTDED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNS(=O)(=O)CCCC2=CC=CC=C2)O

Origin of Product

United States

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